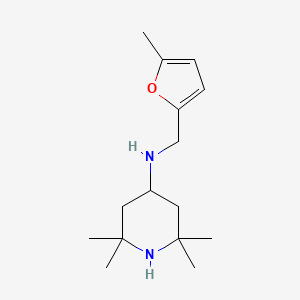
(5-Methyl-furan-2-ylmethyl)-(2,2,6,6-tetramethyl-piperidin-4-yl)-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(5-Methyl-furan-2-ylmethyl)-(2,2,6,6-tetramethyl-piperidin-4-yl)-amine” is a chemical compound with the CAS Number: 626208-62-6 and a molecular weight of 195.26 . It is also known as "(5-Methyl-furan-2-ylmethyl)-(tetrahydro- .
Synthesis Analysis
The synthesis of related compounds such as 5-Methylfurfurylamine has been reported in the literature . It was prepared from commercially available 5-methylfurfural via the oxime, followed by LiAlH4 reduction .Molecular Structure Analysis
The molecular structure of this compound can be represented by the linear formula C11H17NO2 . For a related compound, 2-Methylfuran, the structure is available as a 2d Mol file or as a computed 3d SD file .Applications De Recherche Scientifique
Neuroinflammation Imaging
(5-Methyl-furan-2-ylmethyl)-(2,2,6,6-tetramethyl-piperidin-4-yl)-amine has been noted for its potential application in neuroinflammation imaging, particularly in relation to neurodegenerative diseases like Alzheimer’s disease (AD). A derivative compound was developed for PET imaging of the colony-stimulating factor 1 receptor (CSF1R), which is an emerging target for neuroinflammation imaging. Studies have shown that radioligand [18F]1, a derivative, exhibited specific binding to CSF1R, suggesting its potential as a radioligand for CSF1R imaging (Lee et al., 2022).
Antiprotozoal Activity
Research has also explored the antiprotozoal properties of derivatives of (5-Methyl-furan-2-ylmethyl)-(2,2,6,6-tetramethyl-piperidin-4-yl)-amine. A study on substituted 2,5-bis(4-guanylphenyl)furans and related analogues, including derivatives of the compound , demonstrated significant activity against Trypanosoma rhodesiense in mice. Some compounds produced cures at submilligram dosage levels and were more active than other conventional drugs, indicating their potential in treating protozoal infections (Das & Boykin, 1977).
Safety and Hazards
Orientations Futures
The future directions for this compound and related furan derivatives are promising. Furan platform chemicals (FPCs) are being explored for their potential applications in various fields . The spectacular range of compounds that can be economically synthesized from biomass via FPCs is being explored .
Propriétés
IUPAC Name |
2,2,6,6-tetramethyl-N-[(5-methylfuran-2-yl)methyl]piperidin-4-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26N2O/c1-11-6-7-13(18-11)10-16-12-8-14(2,3)17-15(4,5)9-12/h6-7,12,16-17H,8-10H2,1-5H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFLXJBSGLVHAOC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)CNC2CC(NC(C2)(C)C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.38 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Methyl-furan-2-ylmethyl)-(2,2,6,6-tetramethyl-piperidin-4-yl)-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



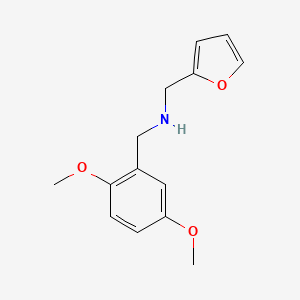
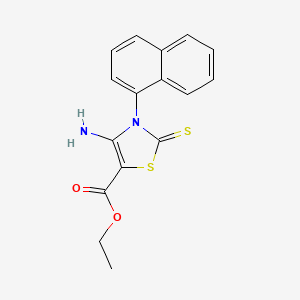
![1-[3-(2-Chlorophenoxy)propyl]piperazine](/img/structure/B1299233.png)
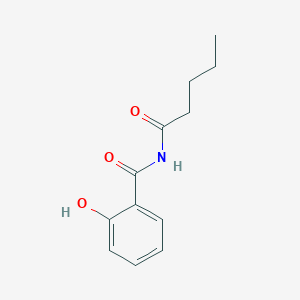

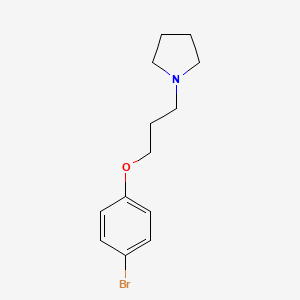
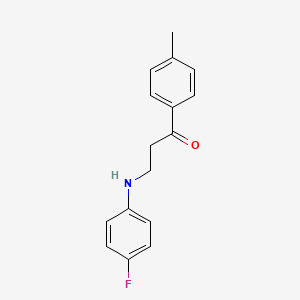


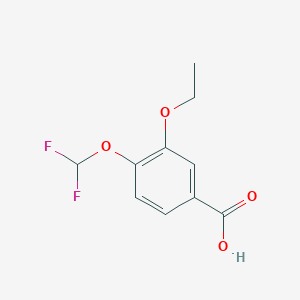

![[3-(trifluoromethyl)-1H-pyrazol-1-yl]acetic acid](/img/structure/B1299262.png)